molecular formula C22H19BrN2O2 B6047853 N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide

N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide

Cat. No. B6047853
M. Wt: 423.3 g/mol
InChI Key: YWVSCNSDBJBPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is commonly referred to as BBA and is a member of the benzamide family. BBA has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of BBA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the growth and survival of cancer cells. BBA has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and promote apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BBA has also been shown to reduce inflammation in animal models of inflammation. In addition, BBA has been shown to have antibacterial and antifungal effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using BBA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. BBA is also relatively easy to synthesize using established methods. However, one limitation of using BBA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for BBA research. One potential direction is to investigate the potential of BBA as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of BBA as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of BBA and to identify potential targets for its use in cancer treatment.

Synthesis Methods

BBA can be synthesized using various methods, including the reaction of 4-bromoaniline with 4-aminobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. These methods have been successful in producing BBA with high yields and purity.

Scientific Research Applications

BBA has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, BBA has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. BBA has also been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, BBA has been investigated for its antibacterial and antifungal properties, which could be useful in developing new antibiotics and antifungal agents.

properties

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2/c1-14-3-4-17(13-15(14)2)22(27)25-20-11-9-19(10-12-20)24-21(26)16-5-7-18(23)8-6-16/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVSCNSDBJBPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-bromobenzoyl)amino]phenyl]-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.